

5-Bromo-6-methoxypyridin-2-amine reactivity and stability

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Compound of Interest

Compound Name: 5-Bromo-6-methoxypyridin-2-amine

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An In-depth Technical Guide to the Reactivity and Stability of **5-Bromo-6-methoxypyridin-2-amine**

Abstract

5-Bromo-6-methoxypyridin-2-amine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom, an electron-donating methoxy group, and a versatile amino group—offers a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's reactivity profile, focusing on palladium-catalyzed cross-coupling reactions at the C-Br bond, transformations of the 2-amino group, and the influence of the 6-methoxy substituent. Furthermore, it addresses the compound's stability, handling, and storage, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent to its full potential.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. Strategic substitution of the ring allows for the fine-tuning of physicochemical properties and biological activity. **5-Bromo-6-methoxypyridin-2-amine** (CAS No. 1211533-83-3) has emerged as a particularly valuable intermediate.^[1] Its structure presents three distinct points for chemical modification, enabling sequential and regioselective functionalization.

The primary utility of this compound lies in the exceptional reactivity of the carbon-bromine bond at the 5-position, which serves as a handle for modern cross-coupling methodologies.[2] The 2-amino and 6-methoxy groups are not mere spectators; they modulate the electronic properties of the pyridine ring and offer secondary sites for diversification, making this reagent a cornerstone for building libraries of novel compounds for screening and development.[2][3]

Physicochemical Properties and Stability

A thorough understanding of a reagent's properties and stability is the foundation of its effective use in synthesis. While specific degradation pathways for this exact molecule are not extensively documented, data from analogous brominated and aminated pyridines provide a strong framework for best practices.[4][5]

Key Properties

Property	Value	Source(s)
CAS Number	1211533-83-3	[1]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1][2][6]
Molecular Weight	203.04 g/mol	[1][2]
Appearance	Off-white to white solid	[7]
SMILES	COc1=C(Br)C=CC(N)=N1	[1][6]
InChIKey	STTFWWSVDMLUCF-UHFFFAOYSA-N	[6]

Stability and Storage

Halogenated pyridines, particularly bromopyridines, can exhibit sensitivity to environmental factors.[8][9] The free base of 2-aminopyridine is also known to decompose in air.[10] Therefore, stringent storage and handling are critical to ensure reagent integrity and reproducibility in experimental outcomes.

Condition	Recommendation	Rationale
Temperature	Store at 2-8 °C.	[1] [4]
Atmosphere	Store under an inert atmosphere (e.g., Argon, Nitrogen).	Bromopyridines and aminopyridines can be air-sensitive and susceptible to oxidation. [4] [5] [10]
Light	Protect from light; store in an amber vial.	Halogenated aromatic compounds can be light-sensitive and prone to discoloration and degradation. [4]
Moisture	Keep in a tightly sealed container in a dry place.	Many amine salts are hygroscopic; minimizing moisture prevents potential hydrolysis or side reactions. [5]

Reactivity Profile: A Multi-faceted Reagent

The reactivity of **5-Bromo-6-methoxypyridin-2-amine** is dominated by the C-Br bond, but the amino and methoxy groups provide additional synthetic handles and influence the overall electronic character of the molecule.

The C-Br Bond: The Gateway to Diversification

The carbon-bromine bond at the C-5 position is the primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a corresponding C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its chloro-analogue.[\[11\]](#)

Key Reactions:

- **Suzuki-Miyaura Coupling:** This reaction is a robust method for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester. It is widely used to introduce aryl,

heteroaryl, or alkyl groups at the C-5 position.[12][13][14]

- Buchwald-Hartwig Amination: This powerful transformation enables the formation of C-N bonds, allowing for the synthesis of more complex di- and tri-substituted amines by coupling with primary or secondary amines.[15][16][17]
- Sonogashira Coupling: Used to install alkyne moieties, forming a C-C triple bond, which can serve as a linchpin for further transformations like click chemistry or cyclization reactions.

The 2-Amino Group: A Versatile Nucleophile and Precursor

The primary amino group at the C-2 position is nucleophilic and can participate in a range of standard amine chemistries.

- Acylation and Sulfenylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides. This can be used as a protecting strategy or to introduce new functional groups.[12]
- Diazotization (Sandmeyer-type Reactions): Treatment with nitrous acid (generated in situ from NaNO_2) can convert the amino group into a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl), providing an alternative route to functionalize the C-2 position.[18][19]

The 6-Methoxy Group: Modulator and Potential Leaving Group

The methoxy group primarily acts as an electron-donating group, influencing the electron density of the pyridine ring. This can affect the rate and regioselectivity of certain reactions.[3] While generally stable, the C-O bond of methoxypyridines can be cleaved and substituted by strong nucleophiles under specific, often forcing, conditions (e.g., using NaH and LiI), though this is a less common pathway compared to reactions at the C-Br bond.[20][21]

Experimental Protocols: Self-Validating Methodologies

The following protocols are generalized from established procedures for structurally similar substrates and serve as a robust starting point for optimization.[\[12\]](#)[\[22\]](#)

Protocol 1: Suzuki-Miyaura C-C Coupling

This procedure outlines a typical setup for coupling **5-Bromo-6-methoxypyridin-2-amine** with an arylboronic acid.

Reagents & Equipment:

- **5-Bromo-6-methoxypyridin-2-amine** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq)
- Solvent system (e.g., 1,4-Dioxane/ H_2O 4:1, or Toluene/ H_2O)
- Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon)

Procedure:

- To a dry Schlenk flask, add **5-Bromo-6-methoxypyridin-2-amine**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 85-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Amination

This procedure details a general method for the amination of the C-Br bond. The choice of ligand and base is critical and often requires screening for optimal results.

Reagents & Equipment:

- **5-Bromo-6-methoxypyridin-2-amine** (1.0 eq)
- Amine (primary or secondary, 1.1 - 1.3 eq)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%)
- Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
- Base (e.g., NaOt-Bu or Cs_2CO_3 , 1.4 - 2.0 eq)
- Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
- Schlenk tube or glovebox, magnetic stirrer, inert atmosphere (Argon)

Procedure:

- Inside a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
- Add **5-Bromo-6-methoxypyridin-2-amine** and the anhydrous solvent.
- Add the amine coupling partner via syringe.
- Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and quench by adding saturated aqueous NH_4Cl .

- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude product by flash column chromatography.

Conclusion

5-Bromo-6-methoxypyridin-2-amine is a high-value, versatile building block for chemical synthesis. Its reactivity is centered on the C-5 bromine, which is an excellent substrate for palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The 2-amino group provides a secondary site for modification or can be used to tune solubility and electronic properties. A comprehensive understanding of its stability profile, coupled with robust, well-defined experimental protocols, is essential for harnessing its full synthetic potential. By adhering to the principles of inert handling and leveraging modern catalytic methods, researchers can effectively employ this reagent to accelerate the discovery of novel chemical entities.

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References

1. chemscene.com [chemscene.com]
2. Buy 6-Bromo-5-methoxypyridin-2-amine | 79491-43-3 [smolecule.com]
3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
4. benchchem.com [benchchem.com]
5. benchchem.com [benchchem.com]
6. PubChemLite - 5-bromo-6-methoxypyridin-2-amine (C₆H₇BrN₂O) [pubchemlite.lcsb.uni.lu]
7. echemi.com [echemi.com]
8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. reddit.com [reddit.com]
- 10. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempanda.com [chempanda.com]
- 19. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
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